[4-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone [4-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone JWH 200 is an aminoalkylindole that acts as a cannabinoid (CB) receptor agonist, binding the CB1 receptor with high-affinity (IC50 = 7.8-42 nM). It is one of several synthetic CBs which have been included in smoking mixtures. JWH 200 4-hydroxyindole metabolite is expected to be a urinary metabolite of JWH 200 based on the metabolism of the closely-related JWH 015 and JWH 018.
Brand Name: Vulcanchem
CAS No.: 1427325-73-2
VCID: VC0142585
InChI: InChI=1S/C25H24N2O3/c28-23-10-4-9-22-24(23)21(17-27(22)12-11-26-13-15-30-16-14-26)25(29)20-8-3-6-18-5-1-2-7-19(18)20/h1-10,17,28H,11-16H2
SMILES: C1COCCN1CCN2C=C(C3=C2C=CC=C3O)C(=O)C4=CC=CC5=CC=CC=C54
Molecular Formula: C25H24N2O3
Molecular Weight: 400.5 g/mol

[4-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone

CAS No.: 1427325-73-2

Cat. No.: VC0142585

Molecular Formula: C25H24N2O3

Molecular Weight: 400.5 g/mol

* For research use only. Not for human or veterinary use.

[4-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone - 1427325-73-2

Specification

Description JWH 200 is an aminoalkylindole that acts as a cannabinoid (CB) receptor agonist, binding the CB1 receptor with high-affinity (IC50 = 7.8-42 nM). It is one of several synthetic CBs which have been included in smoking mixtures. JWH 200 4-hydroxyindole metabolite is expected to be a urinary metabolite of JWH 200 based on the metabolism of the closely-related JWH 015 and JWH 018.
CAS No. 1427325-73-2
Molecular Formula C25H24N2O3
Molecular Weight 400.5 g/mol
IUPAC Name [4-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone
Standard InChI InChI=1S/C25H24N2O3/c28-23-10-4-9-22-24(23)21(17-27(22)12-11-26-13-15-30-16-14-26)25(29)20-8-3-6-18-5-1-2-7-19(18)20/h1-10,17,28H,11-16H2
Standard InChI Key BZFDQRQHYLPNHW-UHFFFAOYSA-N
SMILES C1COCCN1CCN2C=C(C3=C2C=CC=C3O)C(=O)C4=CC=CC5=CC=CC=C54
Canonical SMILES C1COCCN1CCN2C=C(C3=C2C=CC=C3O)C(=O)C4=CC=CC5=CC=CC=C54

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